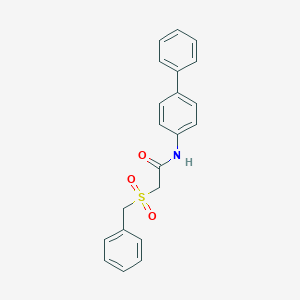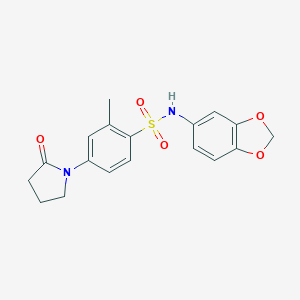
N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of cyano, dimethylphenyl, and fluorophenyl groups in the molecule suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.
Attachment of the dimethylphenyl and fluorophenyl groups: These groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of “N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups could play a role in binding to molecular targets, while the furan ring might influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-cyano-3,5-dimethylphenyl)-5-phenyl-2-furamide: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.
N-(2-cyano-3,5-dimethylphenyl)-5-(4-chlorophenyl)-2-furamide: Contains a chlorine atom instead of fluorine, potentially altering its properties.
N-(2-cyano-3,5-dimethylphenyl)-5-(4-methylphenyl)-2-furamide: The presence of a methyl group instead of fluorine could influence its interactions with molecular targets.
Uniqueness
The presence of the fluorophenyl group in “N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” might confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, and altered metabolic stability compared to similar compounds.
Propriétés
Formule moléculaire |
C20H15FN2O2 |
|---|---|
Poids moléculaire |
334.3g/mol |
Nom IUPAC |
N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H15FN2O2/c1-12-9-13(2)16(11-22)17(10-12)23-20(24)19-8-7-18(25-19)14-3-5-15(21)6-4-14/h3-10H,1-2H3,(H,23,24) |
Clé InChI |
HUFVTNYUOWEQHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)C#N)C |
SMILES canonique |
CC1=CC(=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4-dimethoxybenzamide](/img/structure/B496661.png)
![2-Ethoxy-5-[(3-fluoro-2-methylphenyl)sulfamoyl]benzamide](/img/structure/B496664.png)


![2,3,4-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B496670.png)

![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496673.png)



![2-(1-adamantyl)-N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B496678.png)
![2-Ethoxy-5-{[4-(1-pyrrolidinylcarbonyl)anilino]sulfonyl}benzamide](/img/structure/B496680.png)
![3,4-dimethoxy-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496682.png)
![N-(2,6-dimethylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496684.png)
